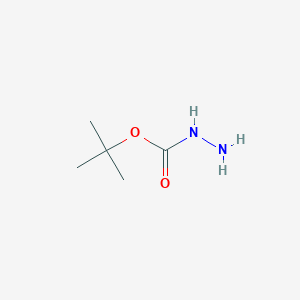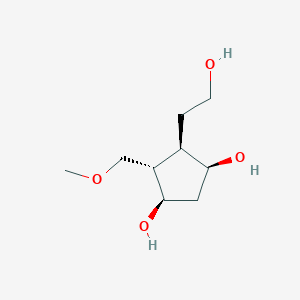
o-Aminoazotoluene
Overview
Description
o-Aminoazotoluene: is an aromatic azo compound with the chemical formula C14H15N3 . . This compound is widely used as a colorant in various products, including leather, cosmetics, paper, toys, plastics, pharmaceuticals, textiles, paints, and food .
Mechanism of Action
Target of Action
o-Aminoazotoluene (o-AT) is a potent hepatocarcinogen . The primary targets of o-AT are the aryl hydrocarbon receptor (Ahr) and the constitutive androstane receptor (Car) in the liver . Both receptors are directly involved in hepatocarcinogenesis .
Mode of Action
o-AT interacts with its targets, Ahr and Car, by activating them . The activation of these receptors leads to changes in the expression levels of their target genes, Cyp1a1 and Cyp2b10 . The activation of Ahr and Car signaling pathways plays a significant role in the carcinogenic action of o-AT .
Biochemical Pathways
The biochemical pathways affected by o-AT involve the Ahr and Car signaling pathways . The activation of these pathways influences the mRNA expression levels of Ahr, Car, and their target genes Cyp1a1 and Cyp2b10 . The changes in these expression levels correlate with the degree of inflammatory response in the liver .
Pharmacokinetics
It is known that o-at is sensitive to prolonged exposure to heat . It is also incompatible with strong oxidizing agents .
Result of Action
The activation of Ahr and Car by o-AT leads to changes in the expression levels of their target genes, Cyp1a1 and Cyp2b10 . These changes correlate with the degree of inflammatory response in the liver . The inflammatory response is more pronounced and prolonged in mice sensitive to o-AT-induced hepatocarcinogenesis .
Action Environment
The action of o-AT can be influenced by environmental factors. For example, o-AT is sensitive to prolonged exposure to heat . It is also incompatible with strong oxidizing agents . These factors can influence the stability and efficacy of o-AT.
Biochemical Analysis
Biochemical Properties
o-Aminoazotoluene has been shown to interact with various enzymes and proteins. It has been found that this compound administration activates the aryl hydrocarbon receptor (Ahr) and the constitutive androstane receptor (Car) in the mouse liver . These receptors are directly involved in hepatocarcinogenesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to induce colonic tumors in mice with dextran sulfate sodium-induced colitis . It also caused severe inflammatory infiltration and proliferation of oval cells in liver tissue .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to activate the Ahr and Car receptors in the mouse liver . The activation of these receptors is directly involved in hepatocarcinogenesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that this compound remains stable under normal temperatures and pressures . The effects of this compound on cellular function can change over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that this compound in noncarcinogenic doses promoted the development of liver tumors in female ICR mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found that this compound administration activates the Ahr and Car receptors in the mouse liver . These receptors are involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Diazotization and Coupling:
Starting Materials: o-Methylaniline and hydrochloric acid.
Procedure: o-Methylaniline is diazotized with sodium nitrite in the presence of hydrochloric acid at temperatures below 28°C.
Reaction Conditions: The reaction is typically carried out at low temperatures to prevent decomposition of the diazonium salt.
-
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents and Conditions: o-Aminoazotoluene can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products: The oxidation of this compound typically results in the formation of nitroso and nitro derivatives.
-
Reduction:
Reagents and Conditions: Reduction of this compound can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Major Products: The reduction process converts the azo group (-N=N-) to corresponding amines.
-
Substitution:
Reagents and Conditions: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents include halogens and sulfonating agents.
Major Products: Substitution reactions yield halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
Chemistry:
Analytical Standards: o-Aminoazotoluene is used as an analytical reference standard for the quantification of aromatic amines in various matrices using techniques like liquid chromatography coupled to mass spectrometry (LC-MS).
Biology and Medicine:
Carcinogenic Studies: Due to its classification as a carcinogen, this compound is used in research to study the mechanisms of carcinogenesis and the effects of carcinogenic compounds on biological systems.
Industry:
Comparison with Similar Compounds
- 4-Aminoazobenzene
- 4,4′-Diaminodiphenyl sulfide
- Disperse Yellow 9
- 2,4-Diaminoanisole
- 2-Naphthylamine
Uniqueness:
- Carcinogenicity: While many azo compounds share similar chemical properties, o-Aminoazotoluene is particularly notable for its classification as a Class 2B carcinogen, making it a subject of extensive research in carcinogenic studies .
- Applications: Its widespread use as a colorant in various industries, combined with its analytical applications, distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-methyl-4-[(2-methylphenyl)diazenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRYFZZSECNQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Record name | O-AMINOAZOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19750 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020069 | |
| Record name | o-Aminoazotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992), Reddish-brown to golden solid; [HSDB] | |
| Record name | O-AMINOAZOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19750 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Aminoazotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimes above 302 °F (NTP, 1992) | |
| Record name | O-AMINOAZOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19750 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, CHLOROFORM, SOL IN OILS & FATS, SOL IN ACETONE, CELLOSOLVE & TOLUENE | |
| Record name | O-AMINOAZOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19750 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINO-5-AZOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.57 (NTP, 1992) - Less dense than water; will float | |
| Record name | O-AMINOAZOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19750 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000075 [mmHg], 7.5X10-7 mm Hg at 25 °C (extrapolated) | |
| Record name | o-Aminoazotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-AMINO-5-AZOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Increase in the chemical carcinogenicity of aromatic amines due to the presence of methyl groups and aromatic rings is examined. Based on the multistage process of carcinogenesis, data indicate that methyl groups and aromatic amines convert initiators into complete carcinogens. Experiments on rats with aromatic amines show that o-aminoazotoluene and 4-dimethylaminobenzene induce liver tumors. 4-Aminobenzene, considered a tumor initiator, also induces liver tumors in rats. The methyl groups are specifically active; 4-diethylaminobenzene is not carcinogenic whereas 4-dimethylaminobenzene is. Several studies with the aromatic hydrocarbons phenanthrene, chrysene, and benz(a)anthracene show them to be either noncarcinogenic, weakly carcinogenic, or tumor initiators. The methyl derivatives trimethylphenanthrene and 1,2,3,4-tetramethylphenanthrene are weak but not positive skin carcinogens in mice. 7,12-Dimethylbenz(a)anthracene is a very potent tumor promoter. Benzene rings also contribute to the carcinogenic process. It was concluded that in many cases the increase in carcinogenic activity after methyl groups are introduced into the molecule is due to tumor promoting rather than initiating activity. | |
| Record name | 2-AMINO-5-AZOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
GOLDEN CRYSTALS, REDDISH-BROWN TO YELLOW CRYSTALS, YELLOW LEAVES FROM ALCOHOL | |
CAS No. |
97-56-3, 41576-40-3, 61550-68-3 | |
| Record name | O-AMINOAZOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19750 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Aminoazotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Yellow 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoazotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041576403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Aminoazotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061550683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Aminoazotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Aminoazotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Aminoazotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-o-tolylazo-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-AMINOAZOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHZ900P7ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-AMINO-5-AZOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
214 to 216 °F (NTP, 1992), 101-102 °C | |
| Record name | O-AMINOAZOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19750 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINO-5-AZOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is o-Aminoazotoluene and what is it primarily known for?
A1: this compound is a synthetic organic azo dye primarily known for its carcinogenic properties. []
Q2: What types of tumors does this compound induce in animal models?
A2: In animal models, this compound has been shown to induce hepatomas (liver cancer), lung tumors, bladder tumors, and lung hemangioendotheliomas. [] Studies have shown its ability to induce subcutaneous sarcomas in mice as well. []
Q3: How does diet affect this compound-induced liver cancer in rats?
A3: Research indicates that a diet rich in rice can exacerbate the carcinogenic effects of this compound in rats. [, , , , ] Conversely, supplementing the diet with components like dried brewer’s yeast, liver extract, or diets high in protein and riboflavin have demonstrated protective effects against liver cancer development. [, , , ]
Q4: Does this compound exhibit sex-specific carcinogenicity?
A4: Yes, studies show a sex difference in the incidence of liver tumors induced by this compound. Neonatal injection of the compound in A/Jax strain mice resulted in a higher incidence of liver tumors in males (46.2%) compared to females (18.5%). [] This contradicts the incidence observed when the same strain receives monthly injections in adulthood. []
Q5: What role does cytochrome P450 play in this compound's carcinogenicity?
A5: Cytochrome P450, particularly the CYP1A family, plays a crucial role in the metabolic activation of this compound into carcinogenic metabolites. Studies show a correlation between this compound's carcinogenic activity, its mutagenic potential, and its ability to induce hepatic CYP1 activity. [] Inhibition of CYP1A, particularly CYP1A2, has been linked to a decrease in this compound-induced hepatocarcinogenesis. [, ]
Q6: Is there evidence suggesting this compound interacts with specific proteins during carcinogenesis?
A6: Yes, research suggests this compound may interact with specific proteins during carcinogenesis. * p53: this compound has been shown to bind to and inactivate the p53 protein, leading to genomic instability, which is believed to be a driving force in the development of cancer. []* HNF3: this compound has been shown to suppress glucocorticoid induction of tyrosine aminotransferase (TAT) in the liver of mice susceptible to its carcinogenic effects. This suppression is associated with a decrease in the DNA-binding activity of HNF3, a transcription factor. []
Q7: Does this compound influence the expression of specific markers during hepatocarcinogenesis?
A7: Yes, studies indicate this compound influences the expression of certain fetal liver markers:* α-Fetoprotein (AFP): this compound administration leads to an early, transient increase in serum AFP levels, followed by a sustained elevation coinciding with liver tumor appearance. []* γ-Glutamyltranspeptidase (GGT): This enzyme shows an early and sustained increase in activity within the liver shortly after this compound administration begins. [, ] This increase is localized to preneoplastic lesions and is considered a marker for early stages of chemically-induced liver cancer. []
Q8: How is this compound metabolized in rats?
A8: this compound undergoes various metabolic transformations in rats, resulting in several metabolites detected in bile, including:* N-glucuronide of this compound* N-glucuronide of an this compound derivative with an oxidized 2'-methyl group* Conjugates of 4'-hydroxylated this compound with sulfuric acid or glucuronic acid* Similar conjugates of 4'-hydroxylated and N-acetylated this compound* A double conjugate of 4'-hydroxylated this compound with N-glucuronic acid and O-sulfuric acid. []
Q9: Which metabolites of this compound exhibit mutagenic activity?
A9: In vitro studies using rat liver microsomes have identified several metabolites of this compound, with varying mutagenic activities:* N-hydroxy-o-Aminoazotoluene: This metabolite displays strong mutagenic activity both with and without the presence of an external metabolic activation system (S9). []* 2'-hydroxymethyl-3-methyl-4-aminoazobenzene: This metabolite shows strong mutagenic activity, but only in the presence of an S9 metabolic activation system. []* 4'-hydroxy-o-Aminoazotoluene and 4,4'-bis(o-tolylazo)-2,2' -dimethylazoxybenzene: These metabolites did not exhibit mutagenic activity. []
Q10: What is the molecular formula and weight of this compound?
A10: this compound has the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol.
Q11: Can spectroscopic techniques be used to characterize this compound?
A11: Yes, resonance Raman spectroscopy has been successfully used to study the interaction of this compound with acidic sites on silica-alumina surfaces. The technique provides evidence for the protonation of this compound upon interaction with these sites. []
Q12: Are there alternative compounds or substitutes for this compound?
A12: While the provided research doesn't explicitly discuss alternatives, other carcinogenic azo dyes like p-dimethylaminoazobenzene (also known as "Butter Yellow") have been investigated for their carcinogenic potential. [, , , ] Comparisons of their performance, cost, and impact would require further research.
Q13: What safety precautions should be taken when handling this compound?
A13: this compound is a known carcinogen and should be handled with extreme caution. Always refer to the Safety Data Sheet (SDS) for detailed safety information. General guidelines include:
Q14: What are some milestones in the research of this compound?
A14: Key milestones in this compound research include:
- Early 20th century: Early claims suggested this compound could accelerate epithelial proliferation and potentially cause liver adenomas, but definitive evidence was lacking. []
- 1935: Sasaki and Yoshida demonstrated the carcinogenic potential of this compound, inducing liver cancer in rats fed a rice-based diet. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)












